3,4-dimethoxy-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide
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Overview
Description
3,4-DIMETHOXY-N’-[(E)-1-PHENYL-1-(2-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups, a phenyl ring, a pyridyl group, and a benzohydrazide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DIMETHOXY-N’-[(E)-1-PHENYL-1-(2-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3,4-dimethoxybenzohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, it can be used as a probe to study enzyme interactions and other biochemical processes .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N’-[(E)-1-PHENYL-1-(2-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: Known for its psychoactive properties and use in neurological research.
3,4-Dimethoxybenzaldehyde: Used in organic synthesis as a precursor to various other compounds.
3,4-Dimethoxybenzoic acid: Utilized in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness: 3,4-DIMETHOXY-N’-[(E)-1-PHENYL-1-(2-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C21H19N3O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]benzamide |
InChI |
InChI=1S/C21H19N3O3/c1-26-18-12-11-16(14-19(18)27-2)21(25)24-23-20(15-8-4-3-5-9-15)17-10-6-7-13-22-17/h3-14H,1-2H3,(H,24,25)/b23-20+ |
InChI Key |
YUDWFXGPUQMJLZ-BSYVCWPDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C(\C2=CC=CC=C2)/C3=CC=CC=N3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=N3)OC |
Origin of Product |
United States |
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